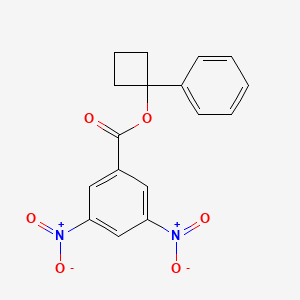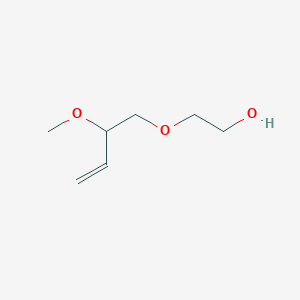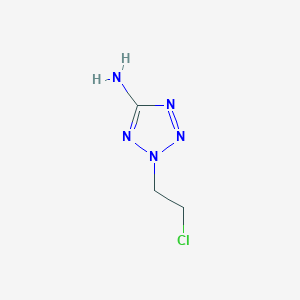
2-(2-Chloroethyl)tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)tetrazol-5-amine is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. The presence of the tetrazole ring imparts unique chemical properties, making these compounds valuable in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)tetrazol-5-amine typically involves the reaction of 2-chloroethylamine with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate azide, which cyclizes to form the tetrazole ring. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
化学反応の分析
Types of Reactions: 2-(2-Chloroethyl)tetrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted tetrazoles and their derivatives, which can be further utilized in different applications .
科学的研究の応用
2-(2-Chloroethyl)tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and nitrogen content
作用機序
The mechanism of action of 2-(2-Chloroethyl)tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the chloroethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological targets .
類似化合物との比較
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1-Methyl-5-aminotetrazole: Used in the synthesis of other tetrazole derivatives.
5-(Tetrazol-1-yl)tetrazole: Formed through heterocyclization reactions involving primary amines
Uniqueness: 2-(2-Chloroethyl)tetrazol-5-amine is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
15284-32-9 |
|---|---|
分子式 |
C3H6ClN5 |
分子量 |
147.57 g/mol |
IUPAC名 |
2-(2-chloroethyl)tetrazol-5-amine |
InChI |
InChI=1S/C3H6ClN5/c4-1-2-9-7-3(5)6-8-9/h1-2H2,(H2,5,7) |
InChIキー |
HVKIYOZJTNDGAT-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N1N=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

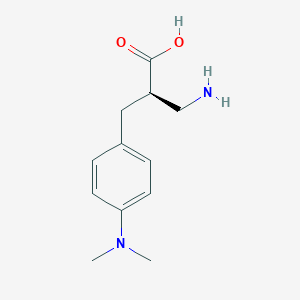
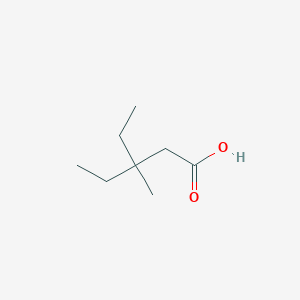
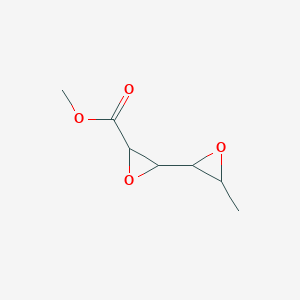
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

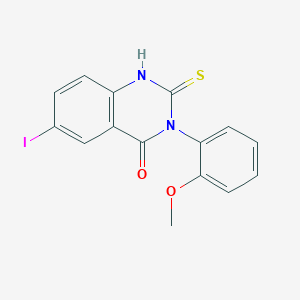
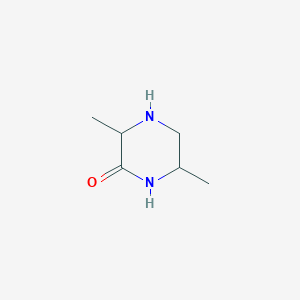
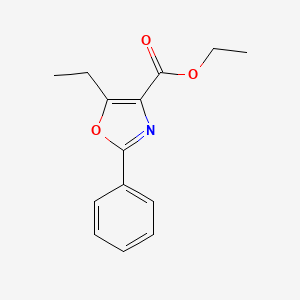
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

